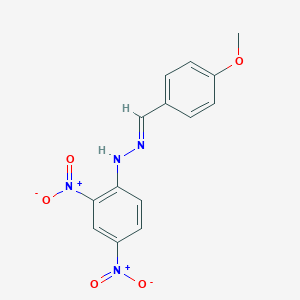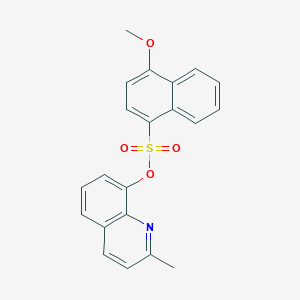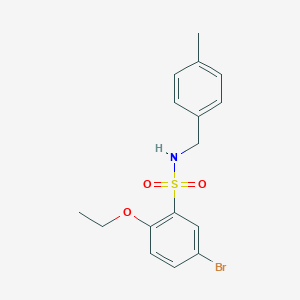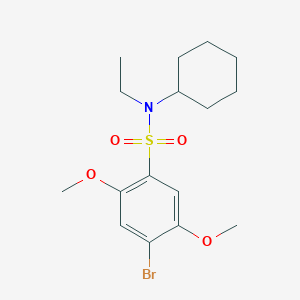
4-bromo-N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as Bromo-DragonFLY and is classified as a hallucinogenic drug. However, in recent years, it has also been studied for its potential therapeutic applications.
Mechanism Of Action
Bromo-DragonFLY is believed to work by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This results in altered perception and mood, which is why it is classified as a hallucinogenic drug. However, the exact mechanism of action is still not fully understood and requires further research.
Biochemical And Physiological Effects
Bromo-DragonFLY has been shown to have a range of effects on the body, including changes in heart rate, blood pressure, and body temperature. It can also cause hallucinations, altered perception of time and space, and changes in mood and emotions. These effects can vary depending on the dosage and individual factors such as age, weight, and health status.
Advantages And Limitations For Lab Experiments
Bromo-DragonFLY has several advantages for use in lab experiments, including its potency and specificity for serotonin receptors. However, it also has several limitations, such as its potential for toxicity and the need for careful dosing and monitoring.
Future Directions
There are several areas of future research for Bromo-DragonFLY, including further studies on its potential therapeutic applications, as well as its mechanism of action and effects on the brain and body. Additionally, research is needed to better understand the potential risks and side effects associated with its use, as well as the optimal dosing and administration methods. Overall, Bromo-DragonFLY has the potential to be a valuable tool in scientific research and could lead to new insights into the functioning of the brain and the development of new treatments for mental health disorders.
Synthesis Methods
The synthesis of Bromo-DragonFLY involves several steps, including the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with cyclohexylamine and ethylamine. The resulting product is then purified through a series of chromatography techniques to obtain the final compound.
Scientific Research Applications
Bromo-DragonFLY has been studied for its potential therapeutic applications, particularly in the treatment of various mental health disorders such as depression, anxiety, and PTSD. It has also been studied for its potential use as a painkiller and anti-inflammatory agent.
properties
Product Name |
4-bromo-N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide |
|---|---|
Molecular Formula |
C16H24BrNO4S |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
4-bromo-N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H24BrNO4S/c1-4-18(12-8-6-5-7-9-12)23(19,20)16-11-14(21-2)13(17)10-15(16)22-3/h10-12H,4-9H2,1-3H3 |
InChI Key |
ATNNKFWBGIEEJN-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



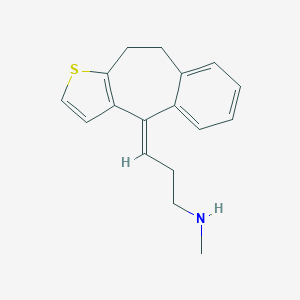
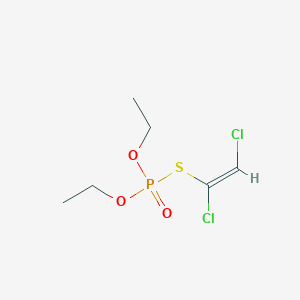
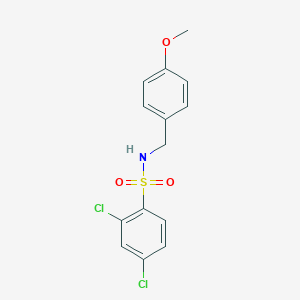
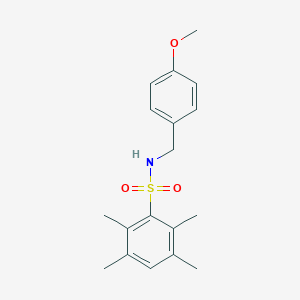



![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)



